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Compound of Interest

Compound Name: Thiazole, 4-ethyl-5-propyl-

Cat. No.: B15368053

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 4-ethyl-5-propylthiazole is limited. This guide
summarizes the existing data and provides a theoretical framework based on general chemical
principles. Further experimental validation is required for any practical application.

Chemical Identity and Physical Properties

4-ethyl-5-propylthiazole is a substituted thiazole derivative. Thiazoles are a class of
heterocyclic compounds containing a five-membered ring with one sulfur and one nitrogen
atom.[1] The structure and basic properties of 4-ethyl-5-propylthiazole are summarized below.

Table 1: Chemical and Physical Properties of 4-ethyl-5-propylthiazole
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Property Value Source
CAS Number 57246-61-4 [1]
Molecular Formula CsH13NS [2]
Molecular Weight 155.26 g/mol [2]
IUPAC Name 4-ethyl-5-propyl-1,3-thiazole [2]
SMILES CCCC1=C(N=Cs1)CC [2]

InChl=1S/C8H13NS/c1-3-5-8-

InChl 7(4-2)9-6-10-8/h6H,3-5H2,1- [2]
2H3

Predicted Water Solubility 0.27 g/L FooDB

Predicted logP 3.37 FooDB

Predicted pKa (Strongest
] 3.19 FooDB
Basic)

Note: Predicted values are computationally derived and have not been experimentally
confirmed.

Proposed Synthesis Methodology

While specific experimental protocols for the synthesis of 4-ethyl-5-propylthiazole are not
detailed in the available literature, a plausible route is the Hantzsch Thiazole Synthesis. This
well-established method involves the reaction of an a-haloketone with a thioamide.[3][4]

Theoretical Experimental Protocol: Hantzsch Synthesis
of 4-ethyl-5-propylthiazole

Reactants:

¢ 1-bromo-3-hexanone: The a-haloketone required for this synthesis. The bromine is on the

carbon adjacent to the carbonyl group, and the ethyl and propyl groups are positioned to
yield the desired product.
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e Thioformamide: The simplest thioamide, providing the nitrogen and sulfur atoms for the
thiazole ring.

Reaction Scheme:

The sulfur of the thioformamide acts as a nucleophile, attacking the a-carbon bearing the
bromine on 1-bromo-3-hexanone. This is followed by an intramolecular condensation and
dehydration to form the aromatic thiazole ring.

General Procedure:

¢ Reaction Setup: Equimolar amounts of 1-bromo-3-hexanone and thioformamide are
dissolved in a suitable solvent, such as ethanol or a similar polar protic solvent.

¢ Reaction Conditions: The mixture is typically heated under reflux for several hours to drive
the reaction to completion. The reaction progress can be monitored by thin-layer
chromatography (TLC).

o Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent
is removed under reduced pressure.

» Neutralization and Extraction: The residue is dissolved in an organic solvent (e.g., ethyl
acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to
neutralize any acidic byproducts, followed by washing with brine.

e Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., sodium
sulfate), filtered, and the solvent is evaporated to yield the crude product.

 Purification: The crude 4-ethyl-5-propylthiazole can be purified by column chromatography
on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).

Figure 1: Proposed Hantzsch Synthesis Workflow
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Reactants
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Caption: Workflow for the proposed Hantzsch synthesis of 4-ethyl-5-propylthiazole.

Spectroscopic Data

Specific spectroscopic data (NMR, IR, MS) for 4-ethyl-5-propylthiazole is not readily available
in public databases. For definitive structure confirmation and characterization, the following
analyses would be required:

IH NMR (Proton Nuclear Magnetic Resonance): Would show characteristic signals for the
ethyl and propyl groups, as well as a singlet for the proton on the thiazole ring.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): Would provide information on the
number and types of carbon atoms in the molecule.

Mass Spectrometry (MS): Would confirm the molecular weight of the compound.

Infrared Spectroscopy (IR): Would show characteristic absorption bands for the C=N and C-
S bonds within the thiazole ring and the C-H bonds of the alkyl substituents.

Biological Activity and Signaling Pathways

There is no published research detailing the biological activity or mechanism of action of 4-
ethyl-5-propylthiazole. Thiazole-containing compounds are known to exhibit a wide range of
biological activities, but any potential effects of this specific compound would need to be
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determined through experimental screening and investigation.[4] As such, there are no known
signaling pathways associated with this molecule.

Applications and Future Research

The potential applications of 4-ethyl-5-propylthiazole are currently unknown due to the lack of
research. Given the prevalence of the thiazole motif in pharmaceuticals and flavor chemistry,
this compound could be a candidate for:

» Drug Discovery: As a fragment or lead compound for the development of new therapeutic
agents.

o Flavor and Fragrance Industry: Thiazole derivatives are known for their unique organoleptic
properties.

Future research should focus on:

o Definitive Synthesis and Characterization: Performing and documenting a reliable synthesis
protocol and obtaining comprehensive spectroscopic data.

» Biological Screening: Evaluating the compound's activity in a variety of biological assays to
identify any potential therapeutic applications.

o Toxicological Studies: Assessing the safety profile of the compound.

Conclusion

4-ethyl-5-propylthiazole (CAS 57246-61-4) is a chemical entity with a defined structure but a
significant lack of empirical data in the public domain. This guide provides a summary of the
available information and a theoretical framework for its synthesis. It is imperative that any
future work on this compound begins with its synthesis and thorough characterization to enable
further investigation into its chemical and biological properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC6153747/
https://www.benchchem.com/product/b15368053?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15368053?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

References

e 1. Showing Compound 4-Ethyl-5-propylthiazole (FDB019751) - FooDB [foodb.ca]

e 2. PubChemlLite - 4-ethyl-5-propylthiazole (C8H13NS) [pubchemlite.lcsb.uni.lu]

3. synarchive.com [synarchive.com]

» 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives
from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid
as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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57246-61-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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